![molecular formula C13H15NO4 B1503220 (6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester CAS No. 908003-80-5](/img/structure/B1503220.png)
(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester
Overview
Description
(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester is a chemical compound with the molecular formula C13H15NO4 . It is also known by other names, including Methyl (6,7-dimethoxy-1H-indol-3-yl)-acetate and 1H-Indole-3-acetic acid, 6,7-dimethoxy-, methyl ester . Let’s explore its various aspects:
Synthesis Analysis
The synthetic pathway for DIMAME involves the esterification of 6,7-dimethoxyindole-3-acetic acid with methanol. This reaction typically occurs under acidic conditions, resulting in the formation of the methyl ester. Researchers have reported various methods for its synthesis, including refluxing the acid with methanol in the presence of a strong acid catalyst .
Molecular Structure Analysis
DIMAME’s molecular structure consists of an indole ring system with two methoxy groups (–OCH3) attached at positions 6 and 7. The carboxylic acid group is esterified with a methyl group (–CH3) at the 3-position. The indole moiety imparts aromaticity and biological activity to the compound .
Chemical Reactions Analysis
DIMAME can undergo various chemical reactions, including hydrolysis (breaking the ester bond), oxidation, and substitution reactions. Researchers have explored its reactivity in the context of drug development and synthetic chemistry .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Chemical Reactions and Synthesis
(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester, being a derivative of indole-3-acetic acid (IAA), participates in various chemical reactions. For instance, it can undergo trifluoroacetic acid (TFA)-induced dimerization to form complex compounds (Bergman, Koch, & Pelcman, 1995). Additionally, it serves as a building block in the practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds, indicating its utility in organic synthesis (Wang & Ikemoto, 2005).
2. Biological Activities
The methyl esters of similar indole derivatives have been studied for their inhibitory activity on enzymes like horseradish peroxidase. This suggests potential applications in biochemistry and pharmacology (Fuchs & Spiteller, 1999). Moreover, brominated indole derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, have shown inhibition of bacterial growth, hinting at antimicrobial properties (Segraves & Crews, 2005).
3. Structural and Stereochemical Studies
The compound also finds use in structural and stereochemical investigations. For instance, the reaction of related indole-acetic acid esters with methyl ethyl ketone and subsequent analysis by X-ray crystallography provides insights into the stereochemistry of these reactions (El-Samahy, 2005).
4. Antimicrobial and Anticancer Evaluation
Derivatives of indole-3-acetic acid methyl ester have been synthesized and evaluated for their antimicrobial and anticancer potential. This research demonstrates the compound's relevance in developing new therapeutic agents (Sharma et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-1H-indol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-10-5-4-9-8(6-11(15)17-2)7-14-12(9)13(10)18-3/h4-5,7,14H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWWXGSJJVKHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CN2)CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695141 | |
Record name | Methyl (6,7-dimethoxy-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester | |
CAS RN |
908003-80-5 | |
Record name | Methyl (6,7-dimethoxy-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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